molecular formula C15H11ClN4O2 B3895589 N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide

N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide

Cat. No. B3895589
M. Wt: 314.72 g/mol
InChI Key: YBFRAYHAYXTABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide, also known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX is a benzoxazole derivative that has been synthesized through various methods and has been found to exhibit significant biological activities.

Mechanism of Action

The mechanism of action of N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes, including histone deacetylase, topoisomerase, and carbonic anhydrase. This compound has also been found to induce apoptosis in cancer cells and inhibit the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. This compound has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has also been found to inhibit angiogenesis and tumor invasion.

Advantages and Limitations for Lab Experiments

N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide has several advantages for lab experiments. This compound is readily available and can be synthesized through various methods. This compound has been extensively studied and has been found to exhibit significant biological activities. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some experiments. This compound also has low stability in acidic and basic conditions, which can affect its biological activities.

Future Directions

N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide has significant potential for future research. Some possible future directions include the synthesis of this compound analogs with improved biological activities and the investigation of the mechanism of action of this compound. This compound can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and viral infections. Further studies can also be conducted to evaluate the safety and toxicity of this compound in vivo.

Scientific Research Applications

N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.

properties

IUPAC Name

N-[(Z)-N'-(5-chloro-1,3-benzoxazol-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-10-6-7-12-11(8-10)18-15(22-12)20-14(17)19-13(21)9-4-2-1-3-5-9/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRAYHAYXTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(O2)C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC3=C(O2)C=CC(=C3)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide
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N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide
Reactant of Route 3
N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide
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N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide
Reactant of Route 5
N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide
Reactant of Route 6
N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide

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